Cas no 1361657-07-9 (6-Amino-3-(perchlorophenyl)picolinic acid)

6-Amino-3-(perchlorophenyl)picolinic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-3-(perchlorophenyl)picolinic acid
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- Inchi: 1S/C12H5Cl5N2O2/c13-6-5(7(14)9(16)10(17)8(6)15)3-1-2-4(18)19-11(3)12(20)21/h1-2H,(H2,18,19)(H,20,21)
- InChI Key: CMBLEGPRUOQQTR-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=C(C=1C1=CC=C(N)N=C1C(=O)O)Cl)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 386
- Topological Polar Surface Area: 76.2
- XLogP3: 5.1
6-Amino-3-(perchlorophenyl)picolinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013028300-250mg |
6-Amino-3-(perchlorophenyl)picolinic acid |
1361657-07-9 | 97% | 250mg |
470.40 USD | 2021-06-22 | |
Alichem | A013028300-1g |
6-Amino-3-(perchlorophenyl)picolinic acid |
1361657-07-9 | 97% | 1g |
1,534.70 USD | 2021-06-22 | |
Alichem | A013028300-500mg |
6-Amino-3-(perchlorophenyl)picolinic acid |
1361657-07-9 | 97% | 500mg |
815.00 USD | 2021-06-22 |
6-Amino-3-(perchlorophenyl)picolinic acid Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Additional information on 6-Amino-3-(perchlorophenyl)picolinic acid
Introduction to 6-Amino-3-(perchlorophenyl)picolinic acid (CAS No. 1361657-07-9)
6-Amino-3-(perchlorophenyl)picolinic acid, with the CAS number 1361657-07-9, is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its distinct molecular structure, which includes a picolinic acid backbone and a perchlorophenyl substituent, along with an amino group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable subject of study.
The molecular formula of 6-Amino-3-(perchlorophenyl)picolinic acid is C12H8ClO4N2, and its molecular weight is approximately 289.65 g/mol. The compound is typically found as a white crystalline solid and is soluble in polar solvents such as water and methanol. Its solubility properties are influenced by the presence of the carboxylic acid and amino groups, which can form hydrogen bonds with the solvent molecules.
In terms of its chemical stability, 6-Amino-3-(perchlorophenyl)picolinic acid is relatively stable under standard laboratory conditions. However, it can undergo various chemical reactions, such as esterification, amidation, and condensation reactions, which can be utilized to synthesize more complex derivatives. These derivatives have potential applications in the development of new pharmaceuticals and materials.
The biological activity of 6-Amino-3-(perchlorophenyl)picolinic acid has been a focus of recent research. Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 6-Amino-3-(perchlorophenyl)picolinic acid effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, 6-Amino-3-(perchlorophenyl)picolinic acid has also been investigated for its antioxidant activity. Research conducted by a team at the University of California in 2022 demonstrated that this compound scavenged free radicals effectively, thereby protecting cells from oxidative damage. This property makes it a potential therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
The pharmacokinetic profile of 6-Amino-3-(perchlorophenyl)picolinic acid has also been studied to understand its behavior in biological systems. A study published in the European Journal of Pharmaceutical Sciences in 2020 reported that this compound exhibited good oral bioavailability and was rapidly absorbed into the bloodstream. It was also found to have a moderate half-life, allowing for sustained therapeutic effects over time.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-Amino-3-(perchlorophenyl)picolinic acid in humans. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings are encouraging and pave the way for further clinical development.
Beyond its therapeutic applications, 6-Amino-3-(perchlorophenyl)picolinic acid has potential uses in other areas as well. For example, its unique chemical structure makes it suitable for use as a building block in organic synthesis, particularly in the development of new materials with specific functional properties. Additionally, its ability to form stable complexes with metal ions has led to interest in its use as a ligand in coordination chemistry.
In conclusion, 6-Amino-3-(perchlorophenyl)picolinic acid (CAS No. 1361657-07-9) is a multifaceted compound with promising applications in both pharmaceutical and materials science. Its anti-inflammatory and antioxidant properties make it a valuable candidate for the treatment of various diseases, while its chemical versatility opens up opportunities for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and improving human health.
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